molecular formula C19H21IN4O2S B2550604 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1049785-21-8

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2550604
CAS No.: 1049785-21-8
M. Wt: 496.37
InChI Key: XWDMXUJSJVZWBS-UHFFFAOYSA-N
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Description

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a carbamimidothioate group, which contributes to its reactivity and potential biological activity.

Mechanism of Action

Preparation Methods

The synthesis of 1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Methoxybenzamido Group: This step involves the acylation of the indole nitrogen with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction using an appropriate ethyl halide.

    Formation of the Carbamimidothioate Group: This step involves the reaction of the intermediate with thiourea to form the carbamimidothioate group.

    Hydroiodide Salt Formation: The final step involves the formation of the hydroiodide salt by reacting the free base with hydroiodic acid.

Chemical Reactions Analysis

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbamimidothioate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the carbamimidothioate group and formation of the corresponding amine and thiol.

Scientific Research Applications

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-(2-(4-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can be compared with other similar compounds, such as:

    1-(2-(4-methoxybenzamido)ethyl)-1H-indole-3-carboxamide: This compound lacks the carbamimidothioate group and may have different biological activities.

    1-(2-(4-methoxybenzamido)ethyl)-1H-indole-3-thiol: This compound contains a thiol group instead of the carbamimidothioate group, which may affect its reactivity and biological properties.

    1-(2-(4-methoxybenzamido)ethyl)-1H-indole-3-carboxylic acid: This compound has a carboxylic acid group instead of the carbamimidothioate group, which may influence its solubility and pharmacokinetic properties.

Properties

IUPAC Name

[1-[2-[(4-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S.HI/c1-25-14-8-6-13(7-9-14)18(24)22-10-11-23-12-17(26-19(20)21)15-4-2-3-5-16(15)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMXUJSJVZWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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